![molecular formula C18H16N2O4 B12556786 N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide CAS No. 149172-15-6](/img/structure/B12556786.png)
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide is an organic compound with a complex structure that includes a methoxyphenyl group, an ethynyl linkage, and a nitrophenyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Ethynylation: Addition of an ethynyl group to the aromatic ring.
Amidation: Formation of the amide bond.
For example, the nitration of an aromatic compound can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Ethynylation can be performed using palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. Amidation can be achieved by reacting an amine with an acid chloride or an ester under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the nitro group could yield an amine .
Aplicaciones Científicas De Investigación
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mecanismo De Acción
The mechanism of action of N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The ethynyl and nitro groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
- 2-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Uniqueness
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
149172-15-6 |
|---|---|
Fórmula molecular |
C18H16N2O4 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
N-[2-[2-(4-methoxyphenyl)ethynyl]-5-nitrophenyl]propanamide |
InChI |
InChI=1S/C18H16N2O4/c1-3-18(21)19-17-12-15(20(22)23)9-8-14(17)7-4-13-5-10-16(24-2)11-6-13/h5-6,8-12H,3H2,1-2H3,(H,19,21) |
Clave InChI |
ZKXWFGIOQPWLQA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C#CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



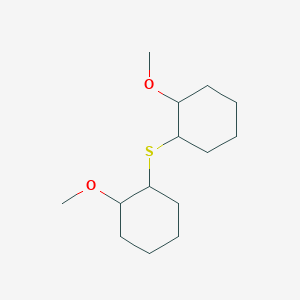

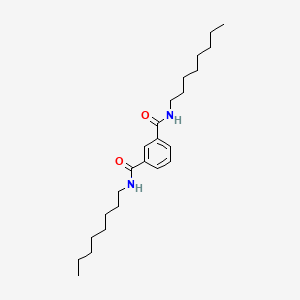
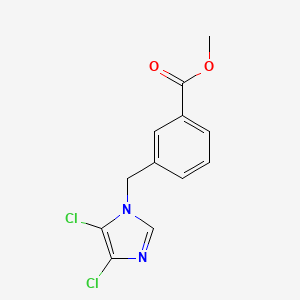




![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
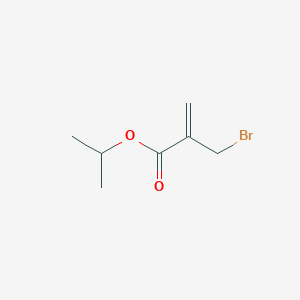
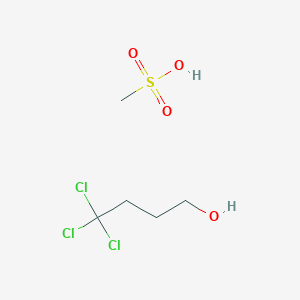
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
